molecular formula C13H6Cl3NO B11943454 2,4,7-Trichloro-9-fluorenone oxime CAS No. 22296-49-7

2,4,7-Trichloro-9-fluorenone oxime

Cat. No.: B11943454
CAS No.: 22296-49-7
M. Wt: 298.5 g/mol
InChI Key: VTNWXOMGUDVHMJ-LGMDPLHJSA-N
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Description

2,4,7-Trichloro-9-fluorenone oxime is an organic compound with the molecular formula C13H6Cl3NO It is a derivative of fluorenone, characterized by the presence of three chlorine atoms and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trichloro-9-fluorenone oxime typically involves the reaction of 2,4,7-trichloro-9-fluorenone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an appropriate solvent like ethanol. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion to the oxime derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloro-9-fluorenone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,7-Trichloro-9-fluorenone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-9-fluorenone oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,7-Trichloro-9-fluorenone oxime is unique due to the presence of three chlorine atoms, which enhance its reactivity in substitution reactions and potentially increase its biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

22296-49-7

Molecular Formula

C13H6Cl3NO

Molecular Weight

298.5 g/mol

IUPAC Name

(NZ)-N-(2,4,7-trichlorofluoren-9-ylidene)hydroxylamine

InChI

InChI=1S/C13H6Cl3NO/c14-6-1-2-8-9(3-6)13(17-18)10-4-7(15)5-11(16)12(8)10/h1-5,18H/b17-13-

InChI Key

VTNWXOMGUDVHMJ-LGMDPLHJSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)/C(=N/O)/C3=C2C(=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO)C3=C2C(=CC(=C3)Cl)Cl

Origin of Product

United States

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